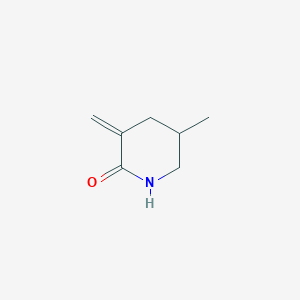

5-Methyl-3-methylidenepiperidin-2-one

Description

The compound 5-Methyl-3-methylidenepiperidin-2-one belongs to the family of piperidinones, specifically classified as an α,β-unsaturated lactam. Its structure, featuring a six-membered nitrogen-containing ring with a methyl group at the 5-position and an exocyclic double bond at the 3-position, makes it a molecule of interest in synthetic organic chemistry.

Structure

3D Structure

Properties

CAS No. |

514847-19-9 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

5-methyl-3-methylidenepiperidin-2-one |

InChI |

InChI=1S/C7H11NO/c1-5-3-6(2)7(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) |

InChI Key |

FXXAMTSVUDYLTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=C)C(=O)NC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Methylidenepiperidin 2 One

Retrosynthetic Analysis of 5-Methyl-3-methylidenepiperidin-2-one Scaffolds

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection points are identified by considering the key functional groups: the α,β-unsaturated lactam system and the C5-methyl group.

The exocyclic methylene (B1212753) group at the C3 position suggests a late-stage installation, possibly via a Wittig-type olefination or an elimination reaction. This leads to the precursor 1 , 5-methyl-3-oxopiperidin-2-one. Alternatively, a precursor like 2 , a 3-halomethyl-5-methyl-dihydropyridinone, could undergo elimination to form the target compound.

A key disconnection in the piperidinone ring itself is the amide bond between the nitrogen and the C2 carbonyl carbon. This bond can be retrosynthetically cleaved to reveal an open-chain amino acid derivative, such as 3 , a δ-amino-α-(hydroxymethyl)-γ-methyl-pentanoic acid derivative. Cyclization of such a precursor would form the six-membered ring.

Another strategic bond cleavage is between C5 and C6, which could arise from a Michael addition of a nitrogen-containing nucleophile to an appropriate unsaturated ester, followed by cyclization. This points towards precursors like a substituted acrylate (B77674) and an amine. A more direct route involves the cyclization of a δ-amino ester, which itself can be derived from simpler starting materials. A plausible precursor is methyl 4-formylpentanoate (4 ), which upon reductive amination and cyclization, or direct cyclization with an ammonia (B1221849) source, can lead to a dihydropyridone intermediate. google.com

Classical Approaches to the Synthesis of this compound

Classical synthetic routes to substituted piperidinones often rely on robust, multi-step linear sequences. These methods, while sometimes lengthy, utilize well-understood reactions and readily available starting materials.

Multi-Step Linear Synthetic Strategies

A prominent linear strategy for the synthesis of the core structure of this compound involves the initial construction of a substituted piperidinone ring, followed by functional group manipulation to introduce the exocyclic double bond. A key intermediate in this approach is 5-methyl-3,4-dihydro-2(1H)-pyridone. google.com The synthesis of this intermediate can be achieved by reacting methyl 4-formylpentanoate with an ammonia source, such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate, followed by heating. google.com

The subsequent conversion of the dihydropyridone to the target compound would require the introduction of the exocyclic methylene group at the C3 position. One classical approach to achieve this is through α-bromination of the corresponding ketone followed by elimination. However, a more direct method for introducing the methylene group is the Mannich reaction. This would involve reacting the piperidinone with formaldehyde (B43269) and a secondary amine to form a Mannich base, which can then be eliminated upon heating or quaternization followed by treatment with a base to yield the α,β-unsaturated product.

Another classical approach involves the Dieckmann condensation of a suitably substituted diester, followed by hydrolysis, decarboxylation, and subsequent functionalization. youtube.com

Key Precursors and Intermediates in this compound Formation

One of the most valuable precursors is methyl 4-formylpentanoate . This compound contains the necessary carbon skeleton and functional groups for the construction of the 5-methyl-piperidinone ring. Its reaction with an ammonia source directly leads to the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone , a pivotal intermediate. google.com

Another important class of precursors includes substituted δ-amino acids or their corresponding esters. For instance, a protected derivative of 5-amino-3-methylpentanoic acid could be cyclized to form 5-methylpiperidin-2-one (B1599724). Subsequent oxidation at the C3 position to a ketone, followed by olefination, would yield the target molecule.

The following table summarizes key precursors and their potential roles in the synthesis:

| Precursor/Intermediate | Structure | Role in Synthesis |

| Methyl 4-formylpentanoate | Starting material for the formation of the piperidinone ring. | |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | Key intermediate for further functionalization to introduce the exocyclic double bond. | |

| 5-Methylpiperidin-2-one | Intermediate that can be oxidized at C3 to a ketone. | |

| 5-Methyl-3-oxopiperidin-2-one | Intermediate for olefination reactions to introduce the exocyclic methylene group. |

Modern Catalytic Methods for this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer promising avenues for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings and the formation of carbon-carbon bonds. For the synthesis of the target molecule, several catalytic strategies can be envisioned.

Palladium-catalyzed reactions are particularly well-suited for the synthesis of substituted piperidines and related heterocycles. nih.gov A potential route could involve a palladium-catalyzed intramolecular amination of an appropriately substituted δ-alkenyl amine. For instance, a substrate containing an allene (B1206475) or a vinyl halide and a protected amine could undergo cyclization to form the piperidinone ring. The Heck reaction is another powerful tool that could be employed to introduce substituents onto a pre-formed piperidinone ring. youtube.com

Iridium-catalyzed reactions have also emerged as a valuable method for the synthesis of α,β-unsaturated γ-lactams and could be adapted for the synthesis of the corresponding δ-lactam. rsc.orgnih.gov An iridium-catalyzed allylic amination, followed by ring-closing metathesis, presents a modern and efficient strategy. rsc.orgnih.gov Furthermore, iridium-catalyzed C-H activation could potentially be used to directly functionalize a 5-methylpiperidin-2-one intermediate at the C3 position.

The following table presents examples of transition metal-catalyzed reactions that could be adapted for the synthesis of the target compound or its precursors:

| Catalyst System | Reaction Type | Potential Application in Synthesis | Reference |

| PdCl₂(CH₃CN)₂ | 1,3-Chirality Transfer | Synthesis of substituted piperidines from ζ-amino allylic alcohols. | nih.gov |

| Iridium Complex | Asymmetric Allylic Amination | Formation of α,β-unsaturated lactams. | rsc.orgnih.gov |

| Cp*Ir Complex | N-Heterocyclization | Cyclization of diols and primary amines to form cyclic amines. | organic-chemistry.org |

| Pd(DMSO)₂(TFA)₂ | Wacker-type Aerobic Oxidative Cyclization | Synthesis of six-membered nitrogen heterocycles. | organic-chemistry.org |

Organocatalytic Transformations Leading to this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. For the construction of this compound, organocatalytic methods can be employed to control stereochemistry and build key structural motifs.

A plausible organocatalytic route could involve a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For example, an organocatalyzed conjugate addition of a nitrogen nucleophile to a substituted acrylate ester could be a key step in assembling the carbon framework of the piperidinone ring. Proline and its derivatives are well-known catalysts for such transformations. youtube.com

Furthermore, an intramolecular aldol (B89426) reaction catalyzed by an organocatalyst could be used to form the six-membered ring. Subsequent dehydration would then introduce the endocyclic double bond, which could potentially be isomerized to the exocyclic position under specific conditions.

An enantioselective organocatalytic approach could also be used to set the stereocenter at the C5 position early in the synthesis, leading to the formation of an enantioenriched product. For instance, an organocatalytic Michael addition of a pro-nucleophile to an α,β-unsaturated aldehyde, followed by further transformations, could establish the desired stereochemistry.

Stereoselective Synthesis of Chiral Analogues and Derivatives of this compound

The creation of chiral centers in molecules is a critical aspect of modern pharmaceutical and materials science. For analogues of this compound, controlling the stereochemistry at the C5 position is of primary importance. Asymmetric synthesis of related piperidin-2-one structures has been achieved through various methods, which can be extrapolated to the target molecule.

One notable approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been reported, starting from commercially available D-phenylglycinol and delta-valerolactone. researchgate.net In this method, the chiral auxiliary directs the stereoselective alkylation at the C3 position. A similar strategy could be envisioned for this compound, where a chiral auxiliary attached to the piperidinone nitrogen would control the stereoselective introduction of the methyl group at the C5 position. The choice of the auxiliary and reaction conditions, such as the base and temperature, would be crucial in determining the diastereomeric excess. researchgate.net For example, it has been shown that the protection or deprotection of a hydroxyl group on the chiral auxiliary can significantly influence the stereochemical outcome of methylation. researchgate.net

Organocatalysis represents another powerful tool for the enantioselective synthesis of related heterocyclic compounds. For instance, the asymmetric synthesis of 3,3-disubstituted isoindolinones, which share some structural similarities with piperidinones, has been accomplished using phase-transfer catalysis. nih.gov This method could potentially be adapted for the asymmetric synthesis of this compound by employing a chiral phase-transfer catalyst to facilitate the enantioselective alkylation of a suitable precursor.

Furthermore, rhodium-catalyzed asymmetric hydrogenation of cyclic β-enamino acid derivatives has proven to be a highly efficient method for producing optically active homoproline derivatives, which are structurally related to piperidines. researchgate.net This suggests that an asymmetric hydrogenation strategy could be employed on a suitable precursor to establish the chiral center at the C5 position of the piperidinone ring.

The following table summarizes potential stereoselective strategies applicable to the synthesis of chiral analogues of this compound, based on methodologies for related compounds.

| Stereoselective Strategy | Key Features | Potential Application to Target Compound | Reference |

| Chiral Auxiliary | Utilizes a recoverable chiral moiety to direct stereoselective transformations. | A chiral auxiliary on the piperidinone nitrogen could direct the methylation at the C5 position. | researchgate.net |

| Organocatalysis | Employs small organic molecules as catalysts for enantioselective reactions. | Asymmetric phase-transfer catalysis could be used for the enantioselective alkylation of a precursor. | nih.gov |

| Asymmetric Hydrogenation | Transition metal-catalyzed hydrogenation using chiral ligands. | Asymmetric hydrogenation of a C5-exocyclic methylene precursor could establish the chiral methyl group. | researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govresearchgate.netresearchgate.net The synthesis of this compound can be evaluated and improved through the lens of these principles. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the maximization of atom economy.

A significant green chemistry approach to the synthesis of N-substituted piperidones has been developed, which presents advantages over classical methods like the Dieckman condensation. nih.gov This methodology could be adapted for the synthesis of the core piperidinone structure of the target molecule. Furthermore, the use of greener solvents is a cornerstone of sustainable chemistry. Deep eutectic solvents (DES), such as those based on glucose and urea, have been successfully employed in the synthesis of piperidin-4-one derivatives. researchgate.net These solvents are often biodegradable, non-toxic, and can sometimes act as catalysts, offering a significant environmental advantage over traditional volatile organic solvents. researchgate.net

The use of amino acids as starting materials in piperidone synthesis also aligns with green chemistry principles, as they are renewable feedstocks. researchgate.netsciencemadness.org A synthetic route to this compound could potentially be designed starting from an appropriate amino acid, thereby reducing reliance on petrochemical-based starting materials.

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The development of catalytic methods for the synthesis of unsaturated lactams, such as the palladium-catalyzed aza-Heck reaction, offers a pathway to structures like this compound with high efficiency and functional group tolerance. nih.gov

The following table outlines the application of green chemistry principles to the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Use of Safer Solvents | Employing deep eutectic solvents (e.g., glucose-urea) as the reaction medium. | Reduced toxicity and environmental pollution. | researchgate.net |

| Use of Renewable Feedstocks | Utilizing amino acids as starting materials for the piperidinone core. | Decreased reliance on fossil fuels and increased sustainability. | researchgate.netsciencemadness.org |

| Catalysis | Development of catalytic reactions like the aza-Heck cyclization. | Higher efficiency, lower waste generation, and milder reaction conditions. | nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Minimized waste and improved resource efficiency. | numberanalytics.comprimescholars.comjocpr.com |

Comparative Analysis of Synthetic Efficiencies and Atom Economy for this compound Production

The efficiency of a synthetic route is not only measured by the chemical yield but also by its atom economy. numberanalytics.comprimescholars.comjocpr.com Atom economy is a measure of how many atoms of the reactants are incorporated into the desired product. numberanalytics.comprimescholars.comjocpr.com A higher atom economy signifies a more sustainable and efficient process.

Addition and rearrangement reactions are inherently atom-economical as they, in principle, incorporate all reactant atoms into the product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

Let's consider a hypothetical comparison of two synthetic approaches to the 3-methylidene functionality in the target molecule: a Wittig-type reaction versus an atom-economical rearrangement.

Wittig-type Reaction: This classic olefination method would involve the reaction of a piperidin-2-one-3-carbaldehyde precursor with a methylenetriphenylphosphorane (B3051586) ylide. While often high-yielding, the Wittig reaction has poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. The molecular weight of this byproduct is substantial, leading to a significant amount of waste.

Atom-Economical Rearrangement: A more atom-economical approach could involve the catalytic isomerization of a corresponding propargyl alcohol precursor. Such rearrangements can proceed with 100% atom economy, as all atoms of the starting material are incorporated into the final product.

The following table provides a conceptual comparison of the atom economy for these two hypothetical synthetic steps.

| Reaction Type | Reactants | Desired Product | Byproducts | Conceptual Atom Economy |

| Wittig-type Reaction | Piperidin-2-one-3-carbaldehyde, Methyltriphenylphosphonium bromide, Base | This compound | Triphenylphosphine oxide, Salt | Low |

| Catalytic Isomerization | 5-Methyl-3-(prop-2-yn-1-ol)piperidin-2-one | This compound | None (in an ideal reaction) | High (approaching 100%) |

Chemical Reactivity and Mechanistic Studies of 5 Methyl 3 Methylidenepiperidin 2 One

Electrophilic Reactivity of the Methylidene Moiety in 5-Methyl-3-methylidenepiperidin-2-one

The exocyclic double bond (methylidene moiety) in this compound possesses the characteristic reactivity of an alkene, allowing for electrophilic addition reactions. However, the electrophilicity of this double bond is significantly influenced by the adjacent electron-withdrawing carbonyl group of the lactam ring. This conjugation reduces the electron density of the π-bond, making it less nucleophilic than a simple, isolated alkene.

Consequently, electrophilic attack on the methylidene group is generally less favorable than nucleophilic attack at the β-carbon. Nevertheless, under appropriate conditions with strong electrophiles, addition can occur. The mechanism typically proceeds through a two-step pathway. youtube.comchemistrysteps.comlibretexts.orglibretexts.org In the first, rate-determining step, the electrophile adds to the terminal methylene (B1212753) carbon, leading to the formation of a carbocation intermediate at the α-position. libretexts.orgyoutube.com This carbocation is destabilized by the adjacent electron-withdrawing carbonyl group, which is why this reaction pathway is often disfavored. In the second step, a nucleophile attacks the carbocation, completing the addition reaction. libretexts.org The regioselectivity of this addition, where the electrophile adds to the terminal carbon, is dictated by the formation of the more stable (or less unstable) carbocation intermediate. libretexts.org

Nucleophilic Addition Reactions to this compound

The conjugated system in this compound provides two primary sites for nucleophilic attack: the β-carbon of the methylidene group (conjugate addition) and the carbonyl carbon (direct addition).

The most prominent reaction pathway for α,β-unsaturated lactams like this compound is the conjugate or Michael-type addition. The electron-withdrawing effect of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and highly susceptible to attack by soft nucleophiles. This reaction is a versatile method for forming new carbon-heteroatom or carbon-carbon bonds. youtube.com

Studies on analogous α-methylene-γ-lactams have shown that they are effective Michael acceptors, particularly for thiol nucleophiles. nih.govpitt.edu The reactivity can be finely tuned by the substituent on the lactam nitrogen. pitt.edu Electron-withdrawing groups on an N-aryl substituent, for instance, increase the electrophilicity of the methylene group and accelerate the rate of thiol addition. nih.govpitt.edu The reaction with thiols is often rapid and clean, and notably, the addition to the exocyclic methylene group does not generate a new stereocenter at the point of addition, which can be advantageous in synthesis. nih.gov

Common nucleophiles used in Michael additions to α-methylene lactams include:

Thiols: Cysteine residues in proteins, glutathione, and other alkyl or aryl thiols add readily. nih.gov

Amines: Primary and secondary amines can act as nucleophiles in aza-Michael additions. youtube.com

Carbon Nucleophiles: Enolates and other stabilized carbanions can also add to the β-position.

The table below, based on data from analogous α-methylene-γ-lactams, illustrates the effect of the N-substituent on the reactivity towards thiols.

| N-Substituent on Lactam | Relative Reactivity with Thiols | Electronic Effect of Substituent |

|---|---|---|

| N-Aryl with Electron-Withdrawing Group (e.g., -NO2) | High | Increases electrophilicity of the Michael acceptor |

| N-Aryl (e.g., -Phenyl) | Moderate | Baseline reactivity for aryl-substituted lactams |

| N-Aryl with Electron-Donating Group (e.g., -OCH3) | Low | Decreases electrophilicity of the Michael acceptor |

| N-Alkyl (e.g., -Methyl) | Moderate to Low | Less electron-withdrawing than N-aryl groups |

While conjugate addition is generally favored, direct nucleophilic attack at the electrophilic carbonyl carbon can also occur, especially with hard, non-polarizable nucleophiles (e.g., organolithium reagents) or under conditions that favor kinetic control. This leads to a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile.

Typically, the intermediate will collapse by expelling the most stable leaving group. In the case of a lactam, the ring C-N bond is part of a stable amide linkage, making it relatively resistant to cleavage. Re-formation of the carbonyl by expulsion of the incoming nucleophile is a common outcome, leading to no net reaction.

However, under forcing conditions, such as treatment with strong acids or bases and a suitable nucleophile (e.g., water, hydroxide (B78521), or alkoxides), the lactam ring can be opened. researchgate.net This hydrolysis or alcoholysis reaction involves nucleophilic acyl substitution at the carbonyl carbon, leading to the formation of a δ-amino acid derivative. For this compound, such a ring-opening would yield a 5-amino-4-methyl-2-methylidenehexanoic acid derivative. Studies on related δ-lactones have shown that the aminomethyl moiety in the α-position can be unstable under certain reductive conditions, leading to elimination of the amine. nih.gov

Cycloaddition Reactions Involving this compound

The methylidene group, acting as a π-system, can participate in various pericyclic reactions, most notably cycloadditions. msu.eduresearchgate.netlibretexts.org In these reactions, this compound typically acts as the 2π-electron component (the dienophile in a [4+2] cycloaddition).

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this context, the α,β-unsaturated system of this compound serves as the dienophile, reacting with a conjugated 4π-electron component (a diene). nih.gov The electron-withdrawing nature of the lactam carbonyl group activates the methylidene moiety, making it a good dienophile for reaction with electron-rich dienes. youtube.com

Regioselectivity: When an unsymmetrical diene reacts with the unsymmetrical dienophile this compound, the formation of constitutional isomers is possible. The regiochemical outcome is governed by electronic effects. The alignment of the diene and dienophile occurs to match the positions of highest and lowest electron density, respectively. masterorganicchemistry.comchemtube3d.com For a diene with an electron-donating group (EDG), the "ortho" and "para" adducts are typically favored over the "meta" adduct. masterorganicchemistry.com

Stereoselectivity: The Diels-Alder reaction is known for its high stereoselectivity. The reaction proceeds via a concerted mechanism, and the stereochemistry of the reactants is retained in the product. Furthermore, the approach of the diene to the dienophile can occur from two different faces, leading to endo or exo products. For many α,β-unsaturated dienophiles, the endo transition state is kinetically favored due to secondary orbital interactions, although the exo product is often the thermodynamically more stable isomer. nih.gov The presence of the methyl group at the C5 position of the piperidinone ring introduces a chiral center, which can influence the diastereoselectivity of the cycloaddition, directing the approach of the diene to one face of the dienophile over the other.

Beyond the Diels-Alder reaction, the methylidene moiety can potentially engage in other types of pericyclic reactions, although specific examples for this compound are not widely reported.

[3+2] Cycloadditions: These reactions involve a three-atom, 4π-electron component (like a nitrone or an azide) reacting with the 2π-electron methylidene group to form a five-membered ring. nih.gov The regioselectivity would be determined by the frontier molecular orbitals (HOMO/LUMO) of the two reacting species. nih.gov

[2+2] Cycloadditions: The reaction of two alkene components to form a cyclobutane (B1203170) ring is a [2+2] cycloaddition. These reactions are typically forbidden under thermal conditions but can be achieved photochemically. msu.edu The reaction of this compound with another alkene under UV irradiation could potentially yield a spirocyclic cyclobutane adduct.

Ene Reactions: An ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a component with a multiple bond (the "enophile"). This compound could act as the enophile, reacting with an appropriate ene partner.

The regio- and stereoselectivity of these reactions are governed by the principles of orbital symmetry and steric interactions in the cyclic transition state, similar to the Diels-Alder reaction. libretexts.orgnih.gov

Rearrangement Reactions of this compound Structures

The 1,5-diene-like motif embedded within the structure of this compound, specifically involving the lactam nitrogen, makes it a candidate for sigmatropic rearrangements. The most pertinent of these is the aza-Cope rearrangement, a heteroatomic variant of the Cope rearrangement. wikipedia.orgtcichemicals.com

The 3-aza-Cope rearrangement, in particular, is mechanistically analogous to the Claisen rearrangement and involves a researchgate.netresearchgate.net-sigmatropic shift within an N-allyl vinylamine (B613835) system. wikipedia.org For this compound, this would involve the vinyl moiety of the enamine tautomer and the exocyclic methylene group. The reaction is typically thermally promoted and proceeds through a concerted, chair-like transition state. tcichemicals.comtcichemicals.com The equilibrium of the rearrangement is influenced by the relative thermodynamic stability of the starting material and the potential product. masterorganicchemistry.com

A potential aza-Cope rearrangement of this compound could lead to the formation of a seven-membered ring, a substituted azepan-2-one. The driving force for such a transformation would depend on factors such as ring strain and substituent effects. Tandem reactions, such as an aza-Cope/Mannich cyclization sequence, are known to create complex heterocyclic systems by providing a thermodynamic sink that drives the reaction toward a stable product. wikipedia.orgtcichemicals.com

| Rearrangement Type | Plausible Product Structure | Key Features |

| 3-Aza-Cope Rearrangement | Substituted Azepan-2-one | researchgate.netresearchgate.net-Sigmatropic shift, potential for seven-membered ring formation, equilibrium-driven. |

| Tandem Aza-Cope/Mannich | Fused Bicyclic System | Irreversible Mannich cyclization following the initial rearrangement provides a thermodynamic driving force. |

Functionalization and Derivatization of the Piperidinone Ring

The piperidinone core of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. Key reaction sites include the exocyclic double bond, the lactam nitrogen, and the α-carbon to the carbonyl.

Reactions at the Exocyclic Double Bond: The conjugated exocyclic double bond is susceptible to nucleophilic attack via Michael (1,4-conjugate) addition. This allows for the introduction of a wide range of substituents at the methylene carbon.

N-Functionalization: The secondary amine of the lactam can be alkylated, acylated, or arylated to introduce various substituents, which can modulate the compound's chemical properties.

α-Alkylation: Following deprotonation, the carbon atom alpha to the lactam carbonyl can be alkylated, although this can be competitive with reactions at other sites.

Exocyclic α,β-unsaturated ketones and lactams are valuable intermediates for creating polycyclic and spiroheterocyclic systems through reactions with dinucleophiles or via dipolar cycloadditions. arkat-usa.org Furthermore, sequential catalysis strategies can be employed for remote functionalization of α,β-unsaturated systems. nih.gov

| Reaction Type | Reagents and Conditions | Potential Product |

| Michael Addition | R₂CuLi (Gilman reagent) or R-SH, base | 3-(Substituted methyl)-5-methylpiperidin-2-one |

| N-Alkylation | R-X (alkyl halide), NaH | 1-Alkyl-5-methyl-3-methylidenepiperidin-2-one |

| N-Acylation | Acyl chloride, pyridine (B92270) | 1-Acyl-5-methyl-3-methylidenepiperidin-2-one |

| Heck Reaction | Aryl halide, Pd catalyst, base | 5-Methyl-3-(substituted benzylidene)piperidin-2-one |

Oxidative and Reductive Transformations of this compound

The unsaturated nature of this compound allows for a range of oxidative and reductive transformations, primarily targeting the exocyclic double bond and the lactam carbonyl.

Oxidative Transformations: The electron-rich exocyclic double bond is a prime site for oxidation. Epoxidation, using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), would yield a spiro-epoxide at the 3-position. youtube.comyoutube.com This epoxide is a valuable intermediate for further functionalization via nucleophilic ring-opening. Dihydroxylation, using reagents such as osmium tetroxide, would produce the corresponding diol.

Reductive Transformations: Catalytic hydrogenation represents a key reductive transformation. Hydrogenation of the exocyclic double bond can be achieved using various catalysts (e.g., Pd/C, Rh, Ru). Importantly, if a chiral catalyst is employed, this reaction can proceed asymmetrically, allowing for the stereoselective formation of 3,5-dimethylpiperidin-2-one (B70232) with control over the newly formed stereocenter at C3. sigmaaldrich.comnih.gov More forceful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the double bond and the lactam carbonyl to an amine, yielding a substituted 3,5-dimethylpiperidine.

| Transformation | Reagent(s) | Expected Product |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Spiro[oxirane-2,3'-piperidin]-2'-one derivative |

| Dihydroxylation | OsO₄, NMO | 3-(1,2-Dihydroxyethyl)-5-methylpiperidin-2-one |

| Asymmetric Hydrogenation | H₂, Chiral Ru or Ir catalyst | (3R/S),5-Dimethylpiperidin-2-one |

| Full Reduction | LiAlH₄ then H₂O | 3,5-Dimethylpiperidine |

Elucidation of Reaction Mechanisms Utilizing Advanced Methodologies for this compound Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound requires the application of advanced computational and spectroscopic techniques.

Computational Studies: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways. nih.govresearchgate.net DFT calculations can be used to model the geometries and energies of reactants, transition states, and products. researchgate.netrsc.org For instance, the activation energy barriers for a potential aza-Cope rearrangement could be calculated to predict its feasibility under different conditions. Similarly, the stereochemical outcome of an asymmetric hydrogenation could be rationalized by modeling the catalyst-substrate interactions in the enantio-determining step. nih.gov

Spectroscopic Analysis: Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign proton and carbon signals and to determine the connectivity of complex product structures. nih.gov Solid-state NMR can also be employed to study the conformation and polymorphism of crystalline derivatives. researchgate.netrsc.org In situ NMR monitoring can provide real-time data on reaction kinetics and the formation of transient intermediates, offering direct insight into the reaction mechanism.

By combining computational modeling with detailed spectroscopic analysis, a comprehensive picture of the reactivity and mechanistic pathways of this compound and its derivatives can be developed.

Derivatization and Structural Modifications of 5 Methyl 3 Methylidenepiperidin 2 One

Synthesis of Substituted 5-Methyl-3-methylidenepiperidin-2-one Analogues

The synthesis of analogues of this compound can be approached by modifying the piperidinone core. General methods for creating substituted piperidines often involve the hydrogenation of corresponding pyridine (B92270) precursors or intramolecular cyclization strategies. researchgate.netnih.gov For instance, a common route to substituted piperidines is the reduction of a pre-functionalized pyridine ring. researchgate.net

A plausible synthetic route to the core structure, 5-methyl-3,4-dihydro-2(1H)-pyridone, involves the cyclization of a 2-formylpentanoic compound, which can be derived from readily available starting materials like propionaldehyde (B47417) and an acrylic compound. google.com This dihydropyridone intermediate serves as a key precursor which can then be further modified. google.com While direct synthesis of the exocyclic methylene (B1212753) group is complex, it is often installed in the final steps of a synthetic sequence.

The synthesis of related α-methylene-γ-lactams, such as N-arylated 3-methylene-2-pyrrolidinones, has been achieved in four steps from commercially available 2-pyrrolidinone, with a late-stage N-arylation. pitt.edupitt.edu This suggests that a similar strategy could be employed for the piperidinone analogue, starting from 5-methyl-piperidin-2-one.

Chemical Transformations at the Methylidene Group for Diverse Scaffolds

The exocyclic methylene group, being part of an α,β-unsaturated carbonyl system, is the most reactive site for transformations. It acts as a Michael acceptor and a dienophile in cycloaddition reactions.

Michael Addition: The methylidene group is susceptible to conjugate addition (Michael addition) by various nucleophiles. wikipedia.org These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds at the β-position. Due to the electron-withdrawing nature of the adjacent amide carbonyl, the β-carbon is electrophilic. However, α,β-unsaturated amides and lactams are generally less reactive than other Michael acceptors like enones or esters. nih.govbeilstein-journals.org To enhance reactivity, activation by a Lewis acid or the introduction of an electron-withdrawing group on the nitrogen can be employed. nih.govbeilstein-journals.org

The addition of thiols, such as glutathione, to α-methylene-γ-lactams is a well-studied reaction, particularly in the context of targeted covalent inhibitors. acs.orgacs.org The reaction rate is highly dependent on the substituent on the lactam nitrogen. pitt.edunih.gov For example, N-aryl groups with electron-withdrawing substituents increase the electrophilicity and reactivity of the lactam. acs.orgnih.gov

A variety of nucleophiles can be used in these additions, including stabilized carbanions (e.g., from malonates), amines (aza-Michael), and alcohols (oxa-Michael). wikipedia.orgnih.gov

Table 1: Examples of Michael Addition Reactions on Related α,β-Unsaturated Lactams

| Nucleophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| Alkyl Thiols | Thioether Adduct | Bifunctional iminophosphorane (BIMP) catalyst | chemrxiv.org |

| Glutathione (GSH) | GSH Adduct | Potassium phosphate (B84403) buffer (pH 7.4), 37 °C | acs.org |

Diels-Alder Reaction: The exocyclic double bond can also function as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orglibretexts.org This powerful reaction allows for the rapid construction of complex, six-membered ring systems. wikipedia.orglibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the amide functionality serves this purpose, making it a suitable dienophile for reactions with electron-rich dienes. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product, which is a crucial feature for controlling the architecture of the final molecule. masterorganicchemistry.comlibretexts.org

N-Functionalization and N-Alkylation Strategies of the Piperidinone Nitrogen

The nitrogen atom of the piperidinone ring is a key site for derivatization. As a secondary amide, it can be alkylated, acylated, or arylated to introduce a wide array of substituents, which can significantly modulate the compound's chemical and physical properties.

N-Alkylation: N-alkylation of lactams is a common transformation. mdpi.com Traditional methods often involve treating the lactam with a strong base (like sodium hydride) to form the corresponding anion, followed by reaction with an alkyl halide. mdpi.com More modern and milder conditions have been developed, such as using potassium carbonate as the base in a solvent like DMF or employing phase-transfer catalysis under microwave irradiation. mdpi.comresearchgate.net The reaction of lactams with alkyl halides or symmetric dialkyl ethers can produce N-alkyl lactams. google.com It's important to control reaction conditions to avoid O-alkylation, which can sometimes compete with the desired N-alkylation, especially in complex systems. acs.org

N-Arylation: N-arylation can be achieved using methods like the Buchwald-Hartwig amination. A copper-catalyzed amidation protocol has been successfully used for the N-functionalization of α-methylene-γ-lactams with various heteroaryl bromides or iodides. nih.gov This strategy is particularly valuable for creating libraries of analogues with diverse electronic properties.

Table 2: Selected N-Functionalization Methods for Lactams

| Reagent | Reaction Type | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Alkyl Halide | N-Alkylation | K₂CO₃, DMF, room temp | N-Alkyl Lactam | researchgate.net |

| Alkyl Halide & TBAB | N-Alkylation | K₂CO₃/KOH, Microwave | N-Alkyl Lactam | mdpi.com |

Ring Expansion and Contraction Methodologies Initiated from this compound

Modifying the core heterocyclic ring size through expansion or contraction represents a significant structural diversification strategy.

Ring Expansion: Ring expansion of piperidine (B6355638) derivatives can lead to valuable seven-membered rings (azepanes) or larger heterocycles. While specific methods starting from this compound are not widely reported, general strategies for piperidine ring expansion exist. For instance, selective catalytic hydrogenation of a 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione derivative, which contains a piperidine ring after reduction, can lead to a nine-membered nitrogen-containing heterocycle through a novel ring cyclization-expansion reaction. port.ac.uk Such transformations often involve intramolecular rearrangements or cyclizations.

Ring Contraction: Ring contraction of piperidines can furnish highly substituted pyrrolidines. A notable method is the photomediated ring contraction of α-acylated piperidines, which proceeds via a Norrish Type II reaction to yield cis-1,2-disubstituted cyclopentanes (in the case of carbocycles) or pyrrolidines. nih.gov This visible-light-mediated transformation offers an unconventional approach to restructuring the core framework of saturated heterocycles. nih.gov Another strategy involves the boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to form 2-(bromomethyl)pyrrolidines. acs.org These methods highlight the potential to convert the this compound scaffold into different heterocyclic systems.

Incorporation of the this compound Scaffold into Complex Molecular Architectures

The piperidine ring is a prevalent structural motif in a vast number of natural products and FDA-approved pharmaceuticals. researchgate.netnih.gov The this compound scaffold, as a functionalized piperidine derivative, serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of alkaloid synthesis. nih.gov

Piperidine alkaloids, a large class of natural products, often feature substituted piperidine rings. researchgate.netrsc.org Synthetic strategies toward these molecules frequently rely on the construction or functionalization of a piperidine core. nih.govntu.edu.sg For example, the synthesis of Sedum alkaloids, which have applications as anti-Alzheimer's agents, involves building upon a 2-substituted piperidine framework. nih.gov The unique combination of functional groups in this compound makes it an attractive starting point or intermediate for constructing such complex natural product analogues. Its α,β-unsaturated system allows for annulation reactions like the Diels-Alder, while the N-H bond and the C5-methyl stereocenter provide further handles for controlled, stereoselective elaboration into intricate polycyclic architectures.

Theoretical and Computational Investigations of 5 Methyl 3 Methylidenepiperidin 2 One

Quantum Chemical Calculations on 5-Methyl-3-methylidenepiperidin-2-one and its Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of compounds like this compound. These methods can provide deep insights into the molecule's electronic nature and conformational preferences.

The electronic structure of this compound is key to understanding its chemical behavior. The molecule contains a rich combination of functional groups: a lactam (a cyclic amide), an exocyclic double bond, and a methyl group on the piperidine (B6355638) ring. The interaction between the amide lone pair on the nitrogen, the carbonyl group (C=O), and the exocyclic double bond (C=CH₂) creates a conjugated system.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For an α,β-unsaturated system like this, the HOMO is typically associated with the π-system of the double bond and the non-bonding electrons of the nitrogen atom, making it susceptible to electrophilic attack. The LUMO is generally centered on the π* antibonding orbital of the conjugated system, particularly at the β-carbon of the exocyclic double bond and the carbonyl carbon, indicating these sites are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For related piperazine (B1678402) derivatives, DFT calculations using methods like B3LYP have been employed to determine these energies. nih.govjksus.org

Table 1: Representative Frontier Molecular Orbital Energies for a Piperidinone Analog

| Molecular Orbital | Energy (eV) - Gas Phase | Energy (eV) - Aqueous Phase |

| HOMO | -6.85 | -7.02 |

| LUMO | -0.98 | -1.15 |

| HOMO-LUMO Gap | 5.87 | 5.87 |

Note: Data is illustrative and based on typical values for similar α,β-unsaturated lactam systems calculated using DFT methods. Actual values for this compound would require specific computation.

The six-membered piperidinone ring is not planar and can adopt several conformations, typically variations of chair, boat, and twist-boat forms. The presence of the sp²-hybridized centers in the lactam and the exocyclic methylene (B1212753) group introduces some degree of flattening to the ring. The methyl group at the 5-position can exist in either an axial or equatorial position, leading to different diastereomeric conformations.

Computational methods can be used to map the potential energy surface of the molecule. acs.org By calculating the relative energies of different conformers, the most stable (lowest energy) conformation can be identified. These calculations are crucial as the molecule's shape dictates how it interacts with other molecules, including reactants or biological receptors. For substituted piperidines, the energetic preference for equatorial versus axial substituents is a well-studied phenomenon that would be a key aspect of the conformational analysis. rsc.org

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) |

| Chair (Equatorial CH₃) | 0.00 | 55.4 |

| Chair (Axial CH₃) | 1.85 | 54.9 |

| Twist-Boat | 5.50 | 30.1 |

| Boat | 6.70 | 0.5 |

Note: This table presents hypothetical data to illustrate the expected energetic landscape. The chair conformation with the methyl group in the equatorial position is typically the most stable.

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, several transformations could be studied:

Michael Addition: The exocyclic double bond is an excellent Michael acceptor. DFT calculations can model the approach of a nucleophile, locate the transition state for the addition, and determine the reaction's activation energy. This would help predict whether the reaction is feasible and what the stereochemical outcome might be.

[4+2] Cycloadditions (Diels-Alder Reactions): The conjugated system could potentially act as a diene or a dienophile. Computational modeling can predict the feasibility, regioselectivity, and stereoselectivity of such reactions.

Radical Reactions: The stability of radicals formed at various positions on the molecule can be calculated, providing insight into potential radical-mediated transformations. Studies on piperidine-derived radicals have shown how computational methods can elucidate complex rearrangement pathways. nih.gov

By mapping the entire reaction coordinate, including intermediates and transition states, chemists can gain a detailed understanding of the reaction's energetics and mechanism. nih.gov

Prediction of Reactivity Patterns and Selectivity in Reactions Involving this compound

Building on mechanistic studies, computational models can predict reactivity patterns. Molecular Electrostatic Potential (MEP) maps are particularly useful. An MEP map visually displays the electron density on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amide hydrogen and the β-carbon of the double bond, confirming the sites for electrophilic and nucleophilic attack, respectively.

Furthermore, computational models can predict selectivity:

Regioselectivity: In reactions with multiple possible sites of attack, calculations can determine which product is energetically favored.

Stereoselectivity: By calculating the energies of transition states leading to different stereoisomers, the model can predict which diastereomer or enantiomer will be the major product. This is particularly relevant for additions to the double bond, which can create a new stereocenter.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum chemical calculations are excellent for single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a larger system, such as in a solvent or interacting with a biological macromolecule. researchgate.net

An MD simulation of this compound in a solvent like water would reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly around the polar lactam group.

Conformational Dynamics: How the molecule flexes and changes its conformation over time at a given temperature.

Intermolecular Interactions: The simulation can quantify the strength and lifetime of hydrogen bonds between the lactam's carbonyl oxygen and amide hydrogen with water molecules.

If this compound were being investigated as a potential ligand for a protein, MD simulations would be crucial. rsc.orgnih.gov A simulation of the molecule docked into the protein's active site could assess the stability of the binding pose and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity. researchgate.net

Applications of 5 Methyl 3 Methylidenepiperidin 2 One in Advanced Organic Synthesis

5-Methyl-3-methylidenepiperidin-2-one as a Versatile Synthetic Building Block in Heterocyclic Chemistry

No specific studies were found that detail the use of this compound as a building block in the synthesis of other heterocyclic compounds.

Strategic Utilization in the Total Synthesis of Natural Products

There is no available literature documenting the strategic use of this compound in the total synthesis of any natural products.

Role as a Chiral Auxiliary or Precursor in Asymmetric Synthesis

No research could be located that describes the application of this compound as a chiral auxiliary or as a precursor in asymmetric synthesis.

Development of Novel Reagents or Ligands Based on the this compound Framework

The development of novel reagents or ligands based on the this compound framework has not been reported in the reviewed scientific literature.

Future Research Directions and Emerging Opportunities in 5 Methyl 3 Methylidenepiperidin 2 One Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes for 5-Methyl-3-methylidenepiperidin-2-one

The availability of this compound through efficient and sustainable synthetic methodologies is a prerequisite for the exploration of its chemical space. Future research in this area will likely focus on the development of atom-economical and environmentally benign processes. A key starting material for these syntheses would be the commercially available 5-methylpiperidin-2-one (B1599724). achemblock.comchemscene.comuni.lu

A promising avenue for the introduction of the exocyclic methylene (B1212753) group is the aza-Baylis-Hillman reaction . wikipedia.orgorganic-chemistry.org This reaction, which couples an activated alkene with an electrophile, could potentially be adapted for the direct methylenation of the 5-methylpiperidin-2-one backbone. Research in this area could explore various catalysts and reaction conditions to optimize yield and selectivity.

Another area of focus will be the development of catalytic enantioselective methods. Given the inherent chirality of the starting material, diastereoselective transformations will be of paramount importance. The table below outlines potential research avenues for the synthesis of this compound.

| Synthetic Strategy | Potential Reagents and Catalysts | Key Research Objectives | Anticipated Advantages |

| Aza-Baylis-Hillman Reaction | 5-methylpiperidin-2-one, formaldehyde (B43269), DABCO, triphenylphosphine (B44618) | Optimization of reaction conditions for high yield; exploration of chiral catalysts for enantioselectivity. | Atom economy, mild reaction conditions. |

| Aldol (B89426) Condensation/Dehydration | 5-methylpiperidin-2-one, formaldehyde, base or acid catalyst | Control of side reactions, development of a one-pot procedure. | Use of inexpensive reagents. |

| Olefination Reactions | N-protected 5-methyl-3-oxopiperidin-2-one, Wittig or Horner-Wadsworth-Emmons reagents | Synthesis of the 3-oxo precursor, optimization of olefination conditions. | High functional group tolerance. |

This table presents hypothetical research directions based on established synthetic methodologies.

Exploration of Unprecedented Reactivity Modes and Novel Transformations of this compound

The conjugated system of this compound, comprising an exocyclic double bond and a lactam carbonyl, is ripe for the exploration of novel reactivity. This α,β-unsaturated system is an excellent Michael acceptor, opening the door to a wide range of conjugate addition reactions. Future research will likely focus on the addition of various nucleophiles, including organometallics, heterocycles, and thiols.

Furthermore, the diene-like character of the molecule could be exploited in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems. The development of asymmetric catalytic versions of these transformations will be a key area of investigation, leveraging the existing stereocenter to control the stereochemical outcome of the reactions.

The following table details potential areas of reactivity to be explored:

| Reaction Type | Potential Reactants | Expected Products | Key Research Focus |

| Michael Addition | Organocuprates, thiols, amines | 3-substituted-5-methylpiperidin-2-ones | Diastereoselective additions, development of catalytic enantioselective methods. |

| Cycloaddition Reactions | Dienes (e.g., cyclopentadiene), nitrones | Spirocyclic and fused heterocyclic systems | Regio- and stereoselectivity of the cycloaddition, exploration of intramolecular variants. |

| Hydrogenation | Catalytic hydrogenation (e.g., H₂, Pd/C) | 3,5-dimethylpiperidin-2-one (B70232) | Diastereoselective reduction of the double bond. |

| Epoxidation | m-CPBA, dimethyldioxirane | 3-spiro-oxirane-5-methylpiperidin-2-one | Stereoselective epoxidation and subsequent ring-opening reactions. |

This table outlines hypothetical reactivity studies for this compound based on the chemistry of analogous α,β-unsaturated systems.

Integration of this compound into Advanced Materials Research and Polymer Chemistry

The presence of a polymerizable exocyclic double bond makes this compound an attractive monomer for the synthesis of novel polymers. The resulting polymers would feature a polar lactam group in the side chain, which could impart unique properties such as hydrophilicity, hydrogen bonding capabilities, and thermal stability.

Future research in this domain could explore various polymerization techniques, including free radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), and ring-opening metathesis polymerization (ROMP). The properties of the resulting polymers could be tailored by copolymerization with other monomers, leading to a wide range of materials with potential applications in areas such as biomaterials, drug delivery, and specialty plastics.

Synergistic Approaches Combining Advanced Experimental and Computational Studies of this compound Reactivity

A powerful strategy for accelerating the exploration of this compound chemistry involves the integration of experimental and computational methods. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and stereochemical outcomes of potential transformations.

For instance, computational studies could be employed to:

Predict the most favorable sites for nucleophilic and electrophilic attack.

Elucidate the transition state geometries and activation energies for key reactions.

Rationalize the stereochemical outcomes of asymmetric transformations.

Guide the design of more efficient catalysts and reaction conditions.

This synergistic approach will enable a more rational and efficient exploration of the chemical reactivity of this compound, minimizing the need for extensive empirical screening.

Expansion of this compound Applications Beyond Traditional Organic Synthesis

The unique structural and electronic properties of this compound suggest a range of potential applications beyond its use as a synthetic intermediate. For example, its ability to act as a Michael acceptor makes it a candidate for use as a covalent inhibitor of biological targets, a strategy of growing importance in drug discovery.

Furthermore, its potential for polymerization opens up avenues in materials science, as discussed previously. The lactam functionality could also be exploited for applications in coordination chemistry, where it could act as a ligand for various metal ions. The exploration of these and other novel applications will be a key driver of future research on this promising molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.